molecular formula C11H13NO B11912477 (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide CAS No. 314776-99-3

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide

Cat. No.: B11912477
CAS No.: 314776-99-3
M. Wt: 175.23 g/mol
InChI Key: SXEPYAAYPZBIEE-NSHDSACASA-N
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Description

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is an organic compound that features a tetrahydronaphthalene moiety attached to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide typically involves the reaction of (S)-1,2,3,4-Tetrahydronaphthalen-1-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.

Scientific Research Applications

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound features a similar tetrahydronaphthalene core but with an acetic acid group instead of a formamide group.

    3-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)sulfonyl]benzoic acid: This compound has a sulfonyl benzoic acid group attached to the tetrahydronaphthalene moiety.

Uniqueness

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalene core with the formamide group makes it a versatile compound for various applications.

Properties

CAS No.

314776-99-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide

InChI

InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1

InChI Key

SXEPYAAYPZBIEE-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)NC=O

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC=O

Origin of Product

United States

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